cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid
CAS No.: 736136-05-3
Cat. No.: VC2281315
Molecular Formula: C15H18O4
Molecular Weight: 262.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 736136-05-3 |
|---|---|
| Molecular Formula | C15H18O4 |
| Molecular Weight | 262.3 g/mol |
| IUPAC Name | 4-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H18O4/c1-19-13-5-3-2-4-12(13)14(16)10-6-8-11(9-7-10)15(17)18/h2-5,10-11H,6-9H2,1H3,(H,17,18) |
| Standard InChI Key | NMSIFNFDZHKEGS-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C(=O)C2CCC(CC2)C(=O)O |
| Canonical SMILES | COC1=CC=CC=C1C(=O)C2CCC(CC2)C(=O)O |
Introduction
Chemical Structure and Identification
Structural Features
cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid contains a cyclohexane ring as its core structure with two primary functional groups:
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A carboxylic acid (-COOH) group at position 1 of the cyclohexane ring
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A 2-methoxybenzoyl group (featuring a methoxy substituent at position 2 of the benzene ring) at position 4 of the cyclohexane ring
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Both substituents positioned in a cis configuration, meaning they are on the same side of the cyclohexane ring plane
Identification Parameters
Based on structural analysis and comparison with related compounds, the following parameters can be estimated:
Comparative Analysis with Structural Isomers
Structural Comparison with Known Isomers
The compound bears structural similarity to cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid, which has been more extensively documented:
Physical and Chemical Properties
| Property | Predicted Characteristic | Rationale |
|---|---|---|
| Physical State | Crystalline solid at room temperature | Based on molecular weight and functional groups |
| Solubility | Limited water solubility, soluble in polar organic solvents | Presence of both hydrophobic (cyclohexane, aromatic) and hydrophilic (carboxylic acid) moieties |
| Acidity | Moderately acidic | Carboxylic acid functional group |
| Melting Point | Likely >100°C | Based on molecular weight and hydrogen bonding capability |
Chemical Reactivity Profile
The compound would be expected to demonstrate reactivity patterns consistent with its functional groups:
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Carboxylic acid reactions:
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Esterification with alcohols
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Amide formation with amines
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Salt formation with bases
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Decarboxylation under appropriate conditions
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Ketone (benzoyl group) reactions:
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Nucleophilic addition
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Reduction to secondary alcohols
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Potential enolization and aldol-type reactions
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Methoxy group reactions:
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Potential demethylation under strong acidic conditions
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Participation in directing effects for electrophilic aromatic substitution
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| Synthetic Approach | Key Intermediates | Potential Challenges |
|---|---|---|
| Friedel-Crafts Acylation | 2-Methoxybenzene + 4-carboxycyclohexanecarbonyl chloride | Regioselectivity control, stereochemistry maintenance |
| Grignard Addition | 2-Methoxyphenylmagnesium bromide + 4-carboxycyclohexanone | Selective reaction with ketone vs. carboxylic acid |
| Oxidation Route | 4-(2-methoxybenzyl)cyclohexane-1-carboxylic acid | Selective oxidation of benzylic position |
Research on related cyclohexanecarboxylic acid derivatives suggests that careful control of reaction conditions would be necessary to maintain the desired cis stereochemistry .
Purification Considerations
Purification of the target compound would likely involve:
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Recrystallization from appropriate solvent systems
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Column chromatography using silica gel
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Potential conversion to derivatives (such as esters) for easier purification followed by hydrolysis
Materials Science
The presence of both hydrogen bond donors (carboxylic acid) and acceptors (ketone, methoxy group) in a defined spatial arrangement suggests potential applications in:
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Supramolecular chemistry
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Crystal engineering
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Development of functional materials with specific packing arrangements
This pricing pattern suggests that our target compound, if commercially produced, would likely command similar premium pricing, positioning it as a specialty research chemical.
Synthesis Scale Considerations
The complex structure and likely multi-step synthesis route would position cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid as a:
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Small-volume specialty chemical
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Research-grade reagent
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Custom synthesis candidate rather than bulk commodity
Spectroscopic Characterization
| Spectroscopic Method | Expected Key Features |
|---|---|
| IR Spectroscopy | Strong C=O stretching bands (~1700-1720 cm⁻¹ for carboxylic acid, ~1680 cm⁻¹ for ketone), O-H stretching (~3000-3500 cm⁻¹), C-O stretching (~1200-1300 cm⁻¹) |
| ¹H NMR | Carboxylic acid proton (~12 ppm), aromatic protons (~7-8 ppm), methoxy protons (~3.8 ppm), cyclohexane protons (~1-2.5 ppm) |
| ¹³C NMR | Carbonyl carbon signals (~170-180 ppm for carboxylic acid, ~195-200 ppm for ketone), aromatic carbons (~115-160 ppm), methoxy carbon (~55 ppm), cyclohexane carbons (~20-50 ppm) |
| Mass Spectrometry | Molecular ion peak at m/z 262, fragmentation patterns involving loss of -OH, -OCH₃, and cleavage at the ketone |
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